1-(3-Bromobutyl)-4-methoxybenzene
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Overview
Description
1-(3-Bromobutyl)-4-methoxybenzene is an organic compound with the molecular formula C11H15BrO It is a derivative of benzene, where a bromobutyl group is attached to the benzene ring at the first position, and a methoxy group is attached at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromobutyl)-4-methoxybenzene typically involves the bromination of 4-methoxybenzyl alcohol followed by a substitution reaction. One common method includes the following steps:
Bromination: 4-Methoxybenzyl alcohol is treated with hydrobromic acid (HBr) to form 4-methoxybenzyl bromide.
Substitution Reaction: The 4-methoxybenzyl bromide is then reacted with 1-bromobutane in the presence of a base such as sodium hydroxide (NaOH) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromobutyl)-4-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding butyl derivative.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3), or other bases.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or other reducing agents.
Major Products
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 1-butyl-4-methoxybenzene.
Scientific Research Applications
1-(3-Bromobutyl)-4-methoxybenzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
Pharmaceutical Research: It is investigated for its potential biological activities and as a building block for drug development.
Mechanism of Action
The mechanism of action of 1-(3-Bromobutyl)-4-methoxybenzene depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In oxidation reactions, the methoxy group is oxidized through an electron transfer process involving oxidizing agents.
Comparison with Similar Compounds
Similar Compounds
1-(3-Bromobutyl)-3-methoxybenzene: Similar structure but with the methoxy group at the third position.
1-(3-Bromobutyl)-2-methoxybenzene: Similar structure but with the methoxy group at the second position.
1-(3-Bromobutyl)-4-hydroxybenzene: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
1-(3-Bromobutyl)-4-methoxybenzene is unique due to the specific positioning of the bromobutyl and methoxy groups, which can influence its reactivity and applications in organic synthesis and material science.
Properties
Molecular Formula |
C11H15BrO |
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Molecular Weight |
243.14 g/mol |
IUPAC Name |
1-(3-bromobutyl)-4-methoxybenzene |
InChI |
InChI=1S/C11H15BrO/c1-9(12)3-4-10-5-7-11(13-2)8-6-10/h5-9H,3-4H2,1-2H3 |
InChI Key |
JTRBKFKHLFWXOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)OC)Br |
Origin of Product |
United States |
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